molecular formula C11H8N2O B6322955 6-Methoxyisoquinoline-1-carbonitrile CAS No. 1179148-80-1

6-Methoxyisoquinoline-1-carbonitrile

Cat. No.: B6322955
CAS No.: 1179148-80-1
M. Wt: 184.19 g/mol
InChI Key: ZZBHBQQKLLJFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyisoquinoline-1-carbonitrile is a chemical compound that belongs to the isoquinoline family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound has a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinoline-1-carbonitrile typically involves the reaction of isoquinoline derivatives with methoxy and nitrile groups under specific conditions. One common method includes the use of methoxy-substituted isoquinoline as a starting material, which undergoes a series of reactions to introduce the nitrile group at the 1-position .

Industrial Production Methods: Industrial production methods for this compound often involve bulk custom synthesis and procurement processes. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

6-Methoxyisoquinoline-1-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 6-Methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

    Isoquinoline: A parent compound of 6-Methoxyisoquinoline-1-carbonitrile, isoquinoline itself is a heterocyclic aromatic organic compound.

    6-Methoxyisoquinoline: Similar to this compound but lacks the nitrile group at the 1-position.

    1-Isoquinolinecarbonitrile: Similar to this compound but lacks the methoxy group at the 6-position.

Uniqueness: this compound is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-methoxyisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBHBQQKLLJFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyisoquinoline-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxyisoquinoline-1-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Methoxyisoquinoline-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Methoxyisoquinoline-1-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-Methoxyisoquinoline-1-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Methoxyisoquinoline-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.